3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole
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Overview
Description
3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole is a chemical compound characterized by the presence of a chloromethyl group and a trifluoropropyl group attached to a pyrazole ring
Mechanism of Action
Mode of Action
It’s worth noting that the compound’s trifluoropropyl group could potentially interact with various biological targets, leading to changes in their function .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole typically involves the reaction of 3,3,3-trifluoropropylhydrazine with an appropriate chloromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of hydroxylated or carbonylated pyrazole derivatives.
Reduction Reactions: Formation of dihydropyrazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)benzene
- 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyridine
- 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)thiophene
Uniqueness
3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole is unique due to the presence of both a chloromethyl group and a trifluoropropyl group on a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2/c8-5-6-1-3-13(12-6)4-2-7(9,10)11/h1,3H,2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXTWYKDVCVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CCl)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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